molecular formula C23H17BrN2O3 B2725810 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide CAS No. 1448050-84-7

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide

Cat. No.: B2725810
CAS No.: 1448050-84-7
M. Wt: 449.304
InChI Key: SDLAXJJGFDSLFK-UHFFFAOYSA-N
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Description

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a bromine atom, a phenylmethoxy group, and a carboxamide group attached to the quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.

    Oxidation: Conversion of the quinoline derivative to a 2-oxo-quinoline.

    Amidation: Formation of the carboxamide group by reacting the 2-oxo-quinoline with 4-phenylmethoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the quinoline ring or the substituents.

    Reduction: Reduction reactions can target the oxo group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroquinoline derivatives.

Scientific Research Applications

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide: Similar structure with a chlorine atom instead of bromine.

    6-fluoro-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide: Contains a fluorine atom instead of bromine.

    6-iodo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide: Features an iodine atom in place of bromine.

Uniqueness

The presence of the bromine atom in 6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide may confer unique reactivity and biological activity compared to its halogen-substituted counterparts. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

CAS No.

1448050-84-7

Molecular Formula

C23H17BrN2O3

Molecular Weight

449.304

IUPAC Name

6-bromo-2-oxo-N-(4-phenylmethoxyphenyl)-1H-quinoline-4-carboxamide

InChI

InChI=1S/C23H17BrN2O3/c24-16-6-11-21-19(12-16)20(13-22(27)26-21)23(28)25-17-7-9-18(10-8-17)29-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,28)(H,26,27)

InChI Key

SDLAXJJGFDSLFK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC4=C3C=C(C=C4)Br

solubility

not available

Origin of Product

United States

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